molecular formula C19H16ClN3O2S B11259611 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B11259611
M. Wt: 385.9 g/mol
InChI Key: CKGGTINDLOETFV-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine hydrobromide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole intermediate with phenylethanediamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities. The presence of the 4-chlorophenyl group enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-phenyloxamide

InChI

InChI=1S/C19H16ClN3O2S/c20-14-8-6-13(7-9-14)19-23-16(12-26-19)10-11-21-17(24)18(25)22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,21,24)(H,22,25)

InChI Key

CKGGTINDLOETFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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